![molecular formula C13H9F3N2O B3144030 N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 54231-51-5](/img/structure/B3144030.png)
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide
概要
説明
“N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It belongs to a class of compounds known as trifluoromethylpyridines, which are known for their unique physicochemical properties and biological activities .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The synthesis typically involves the use of palladium-catalyzed coupling reactions and other chemical transformations .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized using various spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, IR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, its melting point and yield can be determined experimentally .作用機序
Target of Action
The primary target of N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide is the mitochondrial complex II . This complex plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate (ATP), the main source of cellular energy .
Mode of Action
This compound interacts with its target by binding to the ubiquinone-binding site (Q-site) of the mitochondrial complex II . This interaction interrupts the electron transport in the mitochondrial respiratory chain, preventing the production of ATP . The inhibition of ATP production disrupts the energy supply of the cell, leading to cell death .
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, a crucial biochemical pathway for energy production . By inhibiting the mitochondrial complex II, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production . This disruption can have downstream effects on various cellular processes that rely on ATP, such as cell growth and division .
Result of Action
The primary result of the action of this compound is the inhibition of ATP production, leading to cell death . In the context of its antifungal activity, this results in the death of the fungal cells, thereby preventing the spread of the fungal infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the presence of other chemicals, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is acting.
実験室実験の利点と制限
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has several advantages for use in lab experiments, including its high selectivity for the NF-κB pathway, its ability to inhibit the pathway at low concentrations, and its well-established synthesis method. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide, including:
- Further investigation of its potential therapeutic applications in cancer, inflammatory disorders, and autoimmune diseases
- Development of more potent and selective inhibitors of the NF-κB pathway
- Investigation of the potential synergistic effects of this compound with other therapeutic agents
- Investigation of the potential side effects and toxicity of this compound in vivo
- Development of novel delivery methods for this compound to improve its solubility and bioavailability.
科学的研究の応用
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammatory disorders, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In autoimmune diseases, this compound has been shown to suppress the immune response by inhibiting T cell activation and proliferation.
特性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)10-2-1-3-11(8-10)18-12(19)9-4-6-17-7-5-9/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBKMDDXMCRZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)
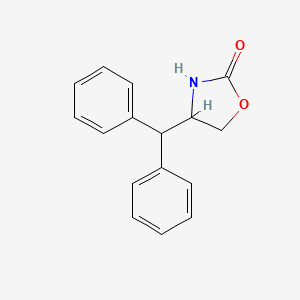
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)
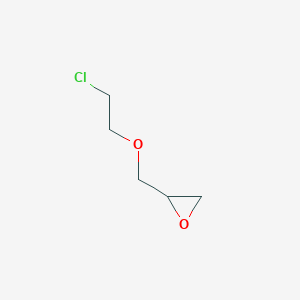
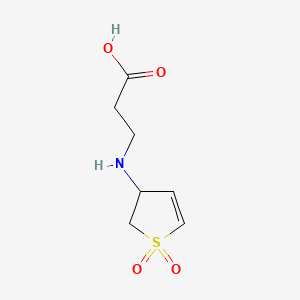
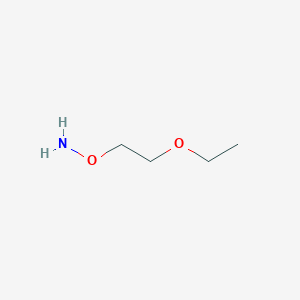
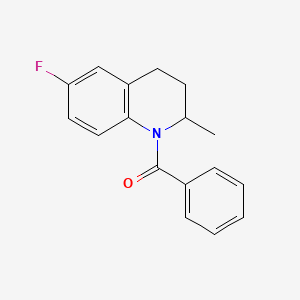
![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
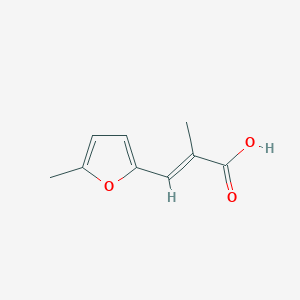
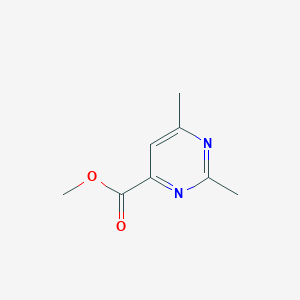

![1-[(4-Isothiocyanatophenyl)sulfonyl]pyrrolidine](/img/structure/B3144052.png)
